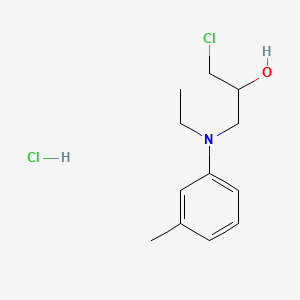
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C12H19Cl2NO. It is known for its unique structure, which includes a chloro group, an ethyl group, and a toluidino group attached to a propanol backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride typically involves the reaction of 1-chloro-2-propanol with N-ethyl-m-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the manufacture of specialty chemicals and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
- 1-Chloro-3-(N-methyl-m-toluidino)propan-2-ol hydrochloride
- 1-Chloro-3-(N-ethyl-p-toluidino)propan-2-ol hydrochloride
- 1-Chloro-3-(N-ethyl-o-toluidino)propan-2-ol hydrochloride
These compounds share similar structural features but differ in the position or type of substituents on the aromatic ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .
Properties
CAS No. |
68133-39-1 |
|---|---|
Molecular Formula |
C12H19Cl2NO |
Molecular Weight |
264.19 g/mol |
IUPAC Name |
1-chloro-3-(N-ethyl-3-methylanilino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-3-14(9-12(15)8-13)11-6-4-5-10(2)7-11;/h4-7,12,15H,3,8-9H2,1-2H3;1H |
InChI Key |
PAXNDVVNHBWLID-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(CCl)O)C1=CC=CC(=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


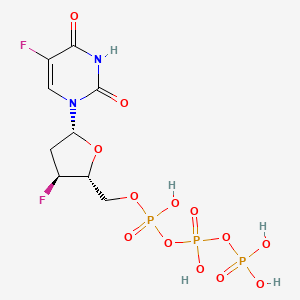

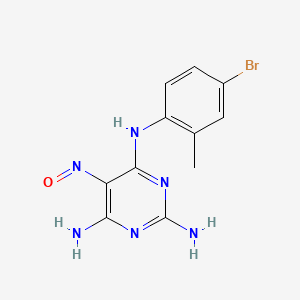


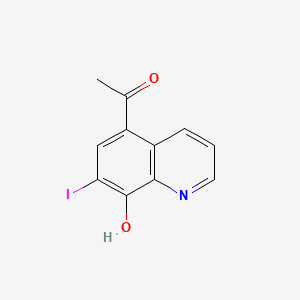
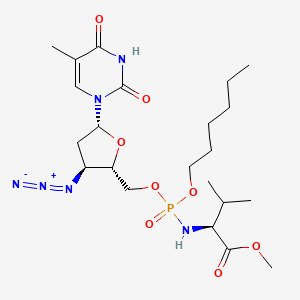
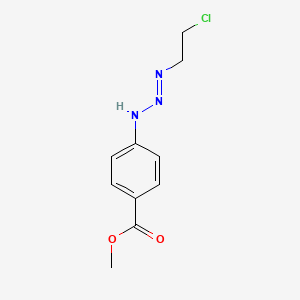

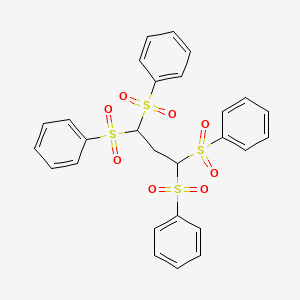
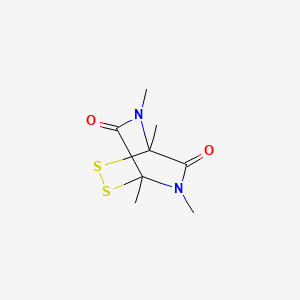
![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)


